molecular formula C16H15NO2 B8135554 STING agonist-14

STING agonist-14

Cat. No.: B8135554
M. Wt: 253.29 g/mol
InChI Key: SEVGTQHWWAYAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STING agonist-14 is a derivative of acridone, a heterocyclic compound containing nitrogen. Acridone derivatives are known for their unique physical and chemical properties, as well as their broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STING agonist-14 typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of acridin-9(10H)-one with methoxy and methyl substituents in the presence of suitable reagents and catalysts . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of starting materials and reagents, and the reaction parameters are carefully controlled to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: STING agonist-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and methyl groups, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation and yield .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted acridone derivatives .

Properties

IUPAC Name

2-methoxy-5,6-dimethyl-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-9-4-6-12-15(10(9)2)17-14-7-5-11(19-3)8-13(14)16(12)18/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVGTQHWWAYAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(N2)C=CC(=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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